3-(4-bromophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-bromophenyl)pyrrolidine-2,5-dione is a heterocyclic compound with the molecular formula C10H8BrNO2. It features a pyrrolidine ring substituted with a bromophenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with succinimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine-2,5-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(4-bromophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It finds applications in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-diones: These compounds share a similar pyrrolidine core but differ in the position of the carbonyl groups.
Pyrrolidine-2-one: This compound has a single carbonyl group at the 2-position.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Uniqueness
3-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .
Properties
CAS No. |
1747-70-2 |
---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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